3-Chloroquinoline-7-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

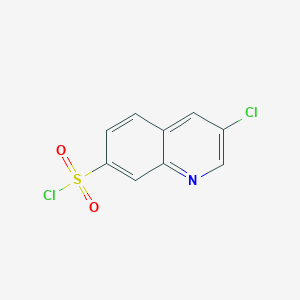

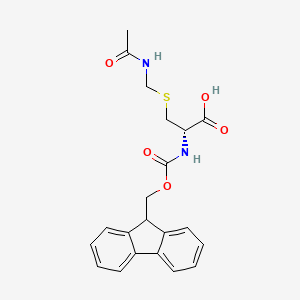

3-Chloroquinoline-7-sulfonyl chloride is a chemical compound with the CAS number 1956371-35-9 . It has a molecular weight of 262.12 .

Molecular Structure Analysis

The linear formula of this compound is C9H5Cl2NO2S .Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Crystal Structure Studies

The crystal structure of derivatives of sulfonyl chlorides, like 4-fluoroisoquinoline-5-sulfonyl chloride, has been studied to understand the molecular conformations and interactions. These studies reveal insights into the steric effects and molecular orientations in sulfonyl chloride compounds, which can be relevant to 3-Chloroquinoline-7-sulfonyl chloride (Ohba et al., 2012).

Copper-Catalyzed Sulfonylation

Copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides has been explored. This process tolerates various functional groups and can lead to important synthetic transformations of the sulfonylated products, which may include this compound (Liang et al., 2015).

Antimicrobial Activity

Research on 1-methyl-3-sulfonylthio-4-aminoquinolinium chlorides, closely related to this compound, has shown significant antimicrobial activity. These studies could be indicative of the potential applications of this compound in developing antimicrobial agents (Zięba et al., 2013).

Anticancer Activity

7-Chloro-(4-thioalkylquinoline) derivatives, which could be synthesized using sulfonyl chloride intermediates like this compound, have been studied for their antiproliferative activity. These compounds have shown selective cytotoxicity against various cancer cell lines, suggesting the potential use of this compound in cancer research (Gutiérrez et al., 2022).

Design and Synthesis of Sulfonyl Derivatives

The synthesis of new sulfonylquinoxaline derivatives from sulfonyl chloride compounds has been explored. These derivatives have shown promising antibacterial and antifungal activities, indicating the possible applications of this compound in the synthesis of novel bioactive molecules (Ammar et al., 2020).

Safety and Hazards

The safety information for 3-Chloroquinoline-7-sulfonyl chloride indicates that it is dangerous . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

特性

IUPAC Name |

3-chloroquinoline-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFRMPKRNZZBBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2471059.png)

![2-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2471061.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enamide](/img/structure/B2471065.png)

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)